molecular formula C26H24N6O3 B2361749 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-56-3

7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2361749
CAS No.: 539797-56-3
M. Wt: 468.517
InChI Key: GDLHBKZWMOLRPC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. The triazole ring is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The pyrimidine ring is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with various substituents at different positions. These include methoxyphenyl groups at the 2- and 7-positions, a methyl group at the 5-position, and a pyridin-3-yl group attached via a carboxamide linkage at the 6-position .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. For instance, the methoxy groups might undergo demethylation under certain conditions, while the carboxamide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For instance, the presence of multiple aromatic rings and polar functional groups would likely make this compound relatively stable and moderately polar .

Scientific Research Applications

Biological and Antioxidant Activity

One of the key research applications of compounds similar to 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is in studying their biological and antioxidant activities. For instance, a study by Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities. This highlights the compound's potential in therapeutic research and drug development.

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis of triazolopyrimidines are also a significant area of research. For example, Lashmanova et al. (2019) discussed the preparation of triazolopyrimidines and their structural proof through X-ray diffraction data. Similarly, Desenko et al. (1993) focused on the synthesis of dihydrotriazolopyrimidines and their tautomeric equilibrium, which is crucial for understanding the compound's chemical properties.

Antimicrobial Activity

Research into the antimicrobial properties of triazolopyrimidines is another important application. Chauhan et al. (2019) synthesized novel series of triazolopyrimidines and assessed their antibacterial and antifungal activity, indicating the compound’s potential in antimicrobial therapy.

Future Directions

The study of novel triazolopyrimidines like this compound could potentially lead to the discovery of new pharmacologically active compounds. Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities .

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-7-5-13-27-15-19)23(18-6-4-8-21(14-18)35-3)32-26(28-16)30-24(31-32)17-9-11-20(34-2)12-10-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHBKZWMOLRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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